![molecular formula C24H20N2O5 B5364041 4-({2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid](/img/structure/B5364041.png)
4-({2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAA belongs to the class of compounds known as benzamides and has been studied for its biochemical and physiological effects, as well as its mechanism of action and synthesis methods.
作用機序
The mechanism of action of 4-({2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid involves the inhibition of the proteasome, a cellular complex that plays a crucial role in the degradation of proteins. This compound binds to the active site of the proteasome, preventing the degradation of proteins that are essential for the survival of cancer cells. This leads to the accumulation of toxic proteins within the cancer cells, ultimately resulting in their death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been studied for its effects on various biochemical and physiological processes. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which plays a role in the regulation of neurotransmitter levels in the brain. This compound has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 4-({2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid in lab experiments is its high potency and specificity towards the proteasome. This allows for the selective targeting of cancer cells, while minimizing the toxicity to normal cells. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions that can be pursued in the study of 4-({2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid. One potential area of research is the development of more efficient synthesis methods that can improve the yield and purity of this compound. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies can be conducted to explore the mechanism of action of this compound in greater detail, which can provide insights into its potential applications in various fields.
合成法
The synthesis of 4-({2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid involves the condensation of 4-aminobenzoic acid with 4-methoxybenzoyl chloride to form an intermediate, which is then reacted with N-phenylacrylamide in the presence of a base catalyst. The resulting product is purified through recrystallization to obtain this compound in high yield and purity.
科学的研究の応用
4-({2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoic acid has been extensively studied for its potential applications in the field of cancer research. It has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been investigated for its ability to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
特性
IUPAC Name |
4-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-31-20-13-9-17(10-14-20)22(27)26-21(15-16-5-3-2-4-6-16)23(28)25-19-11-7-18(8-12-19)24(29)30/h2-15H,1H3,(H,25,28)(H,26,27)(H,29,30)/b21-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSCPFBKODKXLT-QNGOZBTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

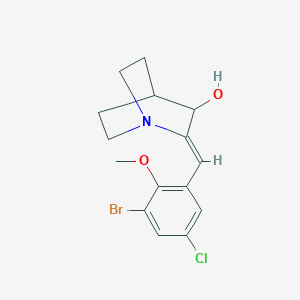
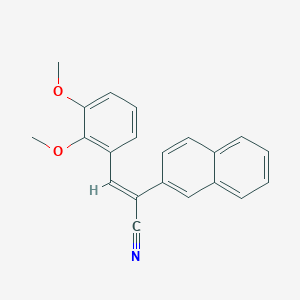
![2-ethyl-3-phenyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5363975.png)
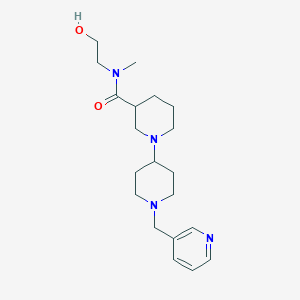
![3-[4-(allyloxy)-3-methoxyphenyl]-1-(4-ethoxyphenyl)-2-propen-1-one](/img/structure/B5363990.png)
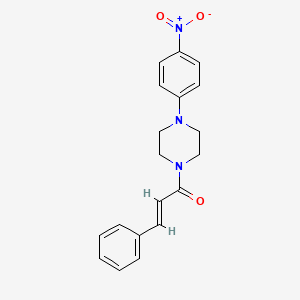
![7-methyl-2-{[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5364032.png)
![(4S)-N-methyl-4-(4-{4-[(4-methyl-1-piperidinyl)methyl]phenyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide dihydrochloride](/img/structure/B5364039.png)
![1'-(3-hydroxy-2-methylbenzoyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5364042.png)
![N-(4-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5364046.png)
![ethyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B5364050.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B5364052.png)
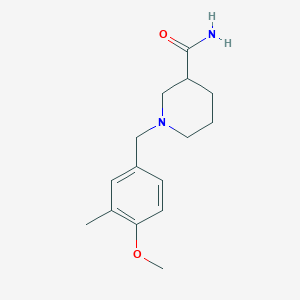
![N-[2-(dimethylamino)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5364065.png)